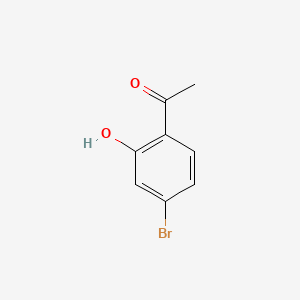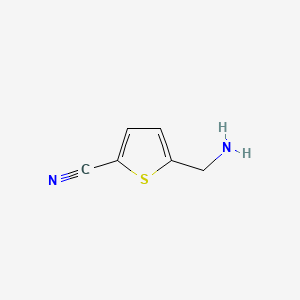
5-(Aminomethyl)thiophene-2-carbonitrile
Overview
Description
The compound 5-(Aminomethyl)thiophene-2-carbonitrile is a thiophene derivative, which is a class of heterocyclic compounds that have garnered interest due to their diverse range of biological activities and applications in medicinal chemistry. Thiophene derivatives are known for their antimicrobial properties, as well as their potential use in various pharmacological activities such as antiarrhythmic, serotonin antagonist, and antianxiety activities .
Synthesis Analysis
The synthesis of thiophene derivatives often involves multi-step reactions and the use of various reagents and catalysts. For instance, the Gewald synthesis technique is a common method used to synthesize 2-amino thiophene derivatives, starting from ketones, malononitrile, a mild base, and sulfur powder . Additionally, the Vilsmeier-Haack reaction is another method used to synthesize 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives, which can be further reacted to obtain novel Schiff bases . These methods highlight the complexity and versatility of synthetic routes available for thiophene derivatives.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur. The structure of these compounds is often confirmed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectral data . The presence of substituents such as amino, methyl, and nitro groups can influence the overall molecular conformation and properties of the compound .
Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions, including the formation of Schiff bases through the reaction with aldehydes . These reactions can lead to the formation of compounds with potential antimicrobial activity. Furthermore, the solid-solid phase transformation of these compounds can be influenced by factors such as particle size, milling, and the presence of defects in the crystals .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can vary widely depending on their molecular structure. For example, the compound 5-Methyl-2-[(4-methyl-2-nitrophenyl)amino]-3-thiophenecarbonitrile exhibits conformational and color polymorphism, with different crystalline forms showing varying stability at different temperatures . The solubility, thermal behavior, and crystallization of these forms can be complex and are influenced by their thermodynamic relationships . Additionally, the presence of substituents can affect properties such as hydrophobicity and the ability to form hydrogen bonds, which in turn can influence the compound's phase transformation behavior and interaction with solvents .
Scientific Research Applications
1. Application in Lithium-Ion Batteries
- Summary of the Application: Thiophene-2-carbonitrile is used as an electrolyte additive to improve the cycle performance of Li/LiNi 0.5 Mn 1.5 O 4 (LNMO) cells .
- Methods of Application: The effects of thiophene-2-carbonitrile on the electrode interface and cycling performance of Li/LNMO cells are studied by electrochemical methods such as charge–discharge measurements, cyclic voltammetry (CV), electrochemical impedance spectroscopy (EIS), scanning electron microscopy (SEM), X-ray photoelectron spectroscopy (XPS), transmission electron microscopy (TEM), and other characterization methods .
- Results or Outcomes: Thiophene-2-carbonitrile can be oxidized before the electrolyte, forming a polythiophene protective film on the electrode surface, which improves the interphase stability of the electrode/electrolyte . The Li|1.0 M LiPF 6 -EC/EMC/DMC (1:1:1, v/v/v) |LNMO cell with 0.1 wt% thiophene-2-carbonitrile shows a capacity retention of 91.2% after 300 cycles at a charge–discharge rate of 1 C between 3.5 and 4.95 V .
2. Application as an Intermediate in Synthetic Chemistry
- Summary of the Application: Thiophene-2-carbonitrile is used as an intermediate in synthetic chemistry and in the pharmaceutical industry .
- Methods of Application: Specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes: It is also used in the preparation of thiaplatinacycles and 2,2′-thienylpyrroles .
Safety And Hazards
properties
IUPAC Name |
5-(aminomethyl)thiophene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2S/c7-3-5-1-2-6(4-8)9-5/h1-2H,3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYNZXSHHPBOBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C#N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431447 | |
| Record name | 5-Aminomethyl-2-cyanothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Aminomethyl)thiophene-2-carbonitrile | |
CAS RN |
227279-10-9 | |
| Record name | 5-Aminomethyl-2-cyanothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





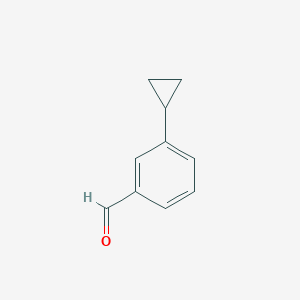
![2-[(3-cyanophenyl)amino]acetic Acid](/img/structure/B1278102.png)
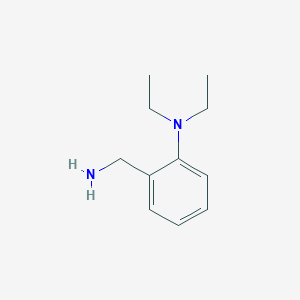


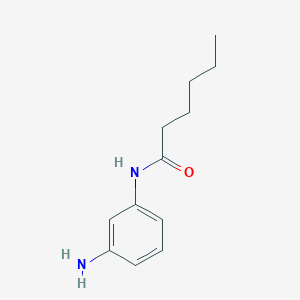
![3-[3-(Dimethylamino)propoxy]benzaldehyde](/img/structure/B1278109.png)

